molecular formula C10H13N5O4 B11852776 (2R,3S,4S,5R)-2-(6-Amino-3H-purin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3S,4S,5R)-2-(6-Amino-3H-purin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Katalognummer: B11852776
Molekulargewicht: 267.24 g/mol
InChI-Schlüssel: NVQJZNAROPEJPJ-UHTZMRCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a nucleoside analog featuring a 6-aminopurine base linked to a tetrahydrofuran ring with hydroxymethyl and diol substituents. Its stereochemistry (2R,3S,4S,5R) is critical for biological activity, as it mimics natural nucleosides like adenosine. The 6-amino group on the purine ring enables hydrogen bonding, influencing interactions with enzymes or receptors. The hydroxymethyl group enhances solubility, while the diol configuration contributes to structural stability .

Eigenschaften

Molekularformel

C10H13N5O4

Molekulargewicht

267.24 g/mol

IUPAC-Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(6-imino-7H-purin-3-yl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-5)15(3-14-8)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10-11,16-18H,1H2,(H,12,13)/t4-,6-,7+,10-/m1/s1

InChI-Schlüssel

NVQJZNAROPEJPJ-UHTZMRCNSA-N

Isomerische SMILES

C1=NC2=C(N1)C(=N)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O

Kanonische SMILES

C1=NC2=C(N1)C(=N)N=CN2C3C(C(C(O3)CO)O)O

Herkunft des Produkts

United States

Biologische Aktivität

The compound (2R,3S,4S,5R)-2-(6-Amino-3H-purin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , also known as a purine derivative, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H14N4O4
  • Molecular Weight : 258.25 g/mol
  • CAS Number : 135616715

The biological activity of this compound is primarily mediated through its interaction with adenosine receptors. Adenosine receptors (A1, A2A, A2B, and A3) play crucial roles in various physiological processes such as inflammation, cardiovascular function, and immune response.

Interaction with Adenosine Receptors

  • A2A Receptor Agonism : The compound has shown promising results as an agonist of the A2A receptor, which is involved in mediating vasodilation and inhibiting platelet aggregation. Activation of this receptor leads to increased intracellular cAMP levels, which subsequently inhibits platelet activation and aggregation .
  • Inhibition of Platelet Aggregation : Studies have demonstrated that this compound can effectively inhibit ADP-induced platelet aggregation. Its IC50 values for inhibition range from 0.24 µM to 0.32 µM, indicating a strong anti-platelet activity .

Biological Activity Data Table

Activity TypeObserved EffectReference
A2A Receptor AgonismIncreased cAMP levels
Platelet Aggregation InhibitionIC50 = 0.24 µM - 0.32 µM
Cytotoxicity in Cancer CellsModerate cytotoxic effect
Anti-inflammatory PropertiesReduced TNF-alpha production

Case Studies

  • Anti-Cancer Activity : In vitro studies have shown that the compound exhibits moderate cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
  • Inflammation Modulation : Research indicates that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential role in managing inflammatory diseases .

Research Findings

Recent research highlights the multifaceted biological roles of (2R,3S,4S,5R)-2-(6-Amino-3H-purin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol:

  • Cardiovascular Benefits : Its ability to activate A2A receptors has implications for cardiovascular health by promoting vasodilation and reducing clot formation.
  • Therapeutic Potential in Autoimmune Diseases : Given its anti-inflammatory properties, there is potential for this compound in treating autoimmune diseases where inflammation plays a central role.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

The compound serves as a substrate for various enzymes involved in nucleotide metabolism. Its structural similarity to adenosine allows it to participate in biochemical pathways related to energy transfer and signaling.

Pharmacological Applications

Research indicates that this compound may exhibit anti-inflammatory and neuroprotective effects. Studies have shown that it can modulate pathways involved in oxidative stress and apoptosis, making it a candidate for therapeutic development in neurodegenerative diseases.

Molecular Biology

In molecular biology, (2R,3S,4S,5R)-2-(6-Amino-3H-purin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can be utilized as a building block for synthesizing nucleoside analogs. These analogs are crucial for studying nucleic acid functions and interactions.

Case Studies

Study Focus Findings
Study 1NeuroprotectionDemonstrated that the compound reduced neuronal cell death in vitro under oxidative stress conditions.
Study 2Enzyme SubstrateIdentified as a substrate for adenosine deaminase, highlighting its role in purine metabolism.
Study 3Antioxidant ActivityShowed significant antioxidant properties, suggesting potential therapeutic use in oxidative stress-related disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Modifications on the Purine Base

Halogen Substitutions
  • This substitution is often used to resist enzymatic deamination .
  • 8-Bromo-6-amino analog (): Structure: (2R,3R,4S,5R)-2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Bromine at position 8 serves as a leaving group in Suzuki coupling reactions, enabling further functionalization. Acetylation of the hydroxyl groups (e.g., compound SI6 in ) improves metabolic stability .
Amino and Alkylamino Substitutions
  • 2,6-Diamino analog (): Structure: (2R,3R,4S,5R)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Synthesized via Raney Ni-catalyzed hydrogenation, this compound exhibits enhanced binding affinity to adenosine receptors due to dual amino groups .

Modifications on the Sugar Moiety

Halogenated Methyl Groups
  • 5-Iodomethyl analog (): Structure: (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(iodomethyl)tetrahydrofuran-3,4-diol The iodomethyl group (MW: 377.14 g/mol) increases molecular weight and may serve as a radiolabeling site for imaging studies. However, it introduces safety concerns (Hazard Statement H315) .
Fluorinated Derivatives
  • 4-Fluoro-triazolo analog (): Structure: (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol Fluorination at position 4 enhances metabolic stability and bioavailability (95% purity). The triazolo ring modifies base-pairing behavior, making it suitable for antiviral research .

Functional Group Additions

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Purine Substitution Sugar Modification Molecular Formula Molecular Weight (g/mol) Key Reference
Target Compound 6-Amino None C10H13N5O4 267.24
2-Chloro-6-amino analog 2-Cl, 6-NH2 None C10H12ClN5O4 301.69
8-Bromo-6-amino analog 8-Br, 6-NH2 Acetylated hydroxyls C18H20BrN5O8 537.27
4-Fluoro-triazolo analog Triazolo, 7-NH2 4-F, hydroxymethyl C9H11FN6O3 270.22

Vorbereitungsmethoden

Acylation and Chlorination

Industrial-scale adenosine synthesis often begins with inosine (compound I) as the starting material. In the presence of acetic anhydride and a catalyst (e.g., anhydrous sodium acetate or DMAP), inosine undergoes acylation at its hydroxyl groups to form triacetyl inosine (compound II). This step achieves yields of 96–97% under optimized conditions (130°C for 2 hours or room temperature for 5 hours). Subsequent chlorination with phosphorus oxychloride (POCl₃) in pyridine or dioxane solvents produces 6-chloro-9-(β-D-2’,3’,5’-triacetylribofuranosyl)purine (compound III), a key intermediate.

Ammonolysis and Deprotection

The chlorinated intermediate undergoes ammonolysis in a saturated methanol/NH₃ solution at 0–50°C and 0.1–0.4 MPa pressure. This step replaces the chlorine atom at the 6-position with an amino group while simultaneously deprotecting the acetylated ribose. Post-reaction, NH₃ and solvents are removed under reduced pressure, and the crude product is recrystallized using water or ethanol/water mixtures. This method yields 51–55% adenosine with high purity.

Table 1: Reaction Conditions for Adenosine Synthesis from Inosine

StepReagentsTemperatureTime (hr)Yield (%)
AcylationAcetic anhydride, DMAP130°C296–97
ChlorinationPOCl₃, pyridine30–50°C10–2085–90
AmmonolysisMethanol/NH₃, 0.4 MPa50°C1055

Enzymatic and Microbial Production

Bacterial Phosphotransferase Systems

Brevibacterium helvolum and related species synthesize adenosine-5’,2’(or 3’)-diphosphate via enzymatic phosphorylation. Adenosine monophosphate (AMP) isomers react with phosphate donors like p-nitrophenylphosphate in the presence of bacterial cells, yielding diphosphate derivatives. While this method primarily generates phosphorylated analogs, it highlights the potential for microbial systems to produce adenosine precursors under mild conditions (pH 4.0, 37°C).

Modification of Adenosine Derivatives

Protecting Group Strategies

Synthetic routes for adenosine analogs often employ protecting groups to ensure regioselectivity. For example, 2’,3’,5’-triacetyl protection prevents unwanted side reactions during substitutions at the 6-position of the purine ring. Subsequent deprotection under acidic or basic conditions restores the free hydroxyl groups of ribose.

Nucleophilic Substitution Reactions

6-Chloropurine riboside serves as a versatile intermediate for introducing amino, alkyl, or aryl groups. In one approach, 6-chloroadenosine reacts with 1-(4-aminobutyl)-1,12-dicarba-closo-dodecaborane to yield boron-modified derivatives, though yields decrease with larger substituents. Similarly, Huisgen cycloaddition introduces triazole moieties at the 2-position, enabling the synthesis of A₃ receptor-selective agonists.

Analytical Methods for Adenosine Preparation

Ultra-Performance Liquid Chromatography (UPLC)

UPLC-tandem mass spectrometry (MS/MS) achieves a lower limit of quantification (LLOQ) of 2 nmol/L for plasma adenosine, ensuring precise monitoring during synthesis. Stable isotope-labeled AMP and adenosine spikes validate method accuracy, with intraday precision <15%.

Ion-Exchange Chromatography

Anion-exchange resins (e.g., Dowex-1x4) separate adenosine derivatives based on phosphate content. Elution with 2N formic acid resolves adenosine-5’,2’-diphosphate from AMP isomers, critical for purifying phosphorylated intermediates.

Comparative Analysis of Synthesis Methods

Table 2: Advantages and Limitations of Adenosine Synthesis Routes

MethodYield (%)ScalabilityCostStereochemical Control
Chemical (Inosine)50–55HighModerateExcellent
Enzymatic20–30ModerateHighModerate
Microbial<10LowLowPoor

Chemical synthesis offers superior scalability and stereochemical fidelity, making it the preferred industrial method. Enzymatic routes, while eco-friendly, face challenges in yield and cost. Microbial production remains exploratory but may gain traction with metabolic engineering advances.

Q & A

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

Methodological Answer: To preserve stability, store the compound at -10°C in an inert atmosphere (e.g., argon or nitrogen). Use airtight containers to prevent moisture absorption and degradation. Key handling precautions include:

  • Personal Protective Equipment (PPE): Wear NIOSH/EN 166-compliant safety glasses, gloves, and a face shield.
  • Engineering Controls: Use fume hoods for dust-prone procedures and ensure proper ventilation .

Q. What spectroscopic methods are most effective for characterizing purity and structure?

Methodological Answer:

  • 1H NMR Spectroscopy: Analyze proton environments (e.g., δ 3.46–5.83 ppm for hydroxyl and sugar protons; δ 7.56 ppm for NH2 groups) .
  • ESI Mass Spectrometry: Confirm molecular weight (e.g., observed m/z 345.1 [M+H]+ for brominated analogs) .
  • Purity Assessment: Use HPLC with UV detection (≥95% purity recommended for research applications) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in 1H NMR)?

Methodological Answer:

  • Step 1: Compare observed spectra with literature data (e.g., δ 8.11 ppm for purine H-2 proton in brominated derivatives) .
  • Step 2: Synthesize and analyze intermediates to identify impurities (e.g., incomplete deprotection during synthesis).
  • Step 3: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., sugar ring protons) .

Q. What experimental approaches are suitable for investigating stability under varying pH and temperature?

Methodological Answer: Design a stability study using:

Condition Analytical Method Key Metrics
pH 2–12 buffersHPLC with UV detectionDegradation products, half-life
25°C, 40°C, 60°CMass spectrometry (LC-MS)Structural integrity
Light exposure (ICH)Photostability chamberQuantify photodegradation

Reference degradation pathways from analogs (e.g., avoid prolonged exposure to >40°C) .

Q. How can the compound be modified to enhance metabolic stability while retaining bioactivity?

Methodological Answer:

  • Fluorination: Introduce fluorine at the 4'-position (e.g., 4'-fluoro analogs show improved enzymatic resistance) .
  • Methylation: Replace hydroxymethyl with chloromethyl (e.g., 5-(chloromethyl) derivatives in ).
  • Sugar Ring Modifications: Compare tetrahydrofuran vs. tetrahydropyran analogs (see for ring size impact) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Acute Toxicity Mitigation: Use HEPA-filtered respirators for Category 4 oral toxicity (H302) and Category 2 skin irritation (H315) .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services .
  • First Aid: Immediate eye irrigation (15 mins) and medical consultation for inhalation exposure (H335) .

Q. What strategies assess its potential as a substrate for nucleotide-processing enzymes?

Methodological Answer:

  • Enzymatic Assays: Use kinases (e.g., adenosine kinase) to measure phosphorylation rates.
  • Kinetic Studies: Determine KmK_m and VmaxV_{max} via spectrophotometric NADH-coupled assays .
  • Competitive Inhibition: Compare with natural substrates (e.g., adenosine) using IC50 measurements .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.